molecular formula C21H34K2O4 B12799393 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt CAS No. 68227-50-9

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt

Cat. No.: B12799393
CAS No.: 68227-50-9
M. Wt: 428.7 g/mol
InChI Key: WEHLQEBKDGJWEI-UHFFFAOYSA-L
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Description

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is a unique polycarboxylic acid. It has been commercially available for over 15 years and is known for its high purity and light color . This compound is used in various applications due to its nontoxic and biodegradable nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves the reaction of cyclohexene with octanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. The exact reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product to achieve high purity (>97%) and light color. The production process is designed to be efficient and environmentally friendly, ensuring minimal waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt involves its interaction with molecular targets and pathways. The compound acts as a hydrotrope, increasing the solubility of nonionic surfactants in aqueous solutions. This interaction reduces the surface tension of formulations, improving their effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt is unique due to its high purity, light color, and nontoxic, biodegradable nature. These properties make it an attractive component for various applications, especially in the formulation of soaps and detergents .

Properties

CAS No.

68227-50-9

Molecular Formula

C21H34K2O4

Molecular Weight

428.7 g/mol

IUPAC Name

dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2

InChI Key

WEHLQEBKDGJWEI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+]

Origin of Product

United States

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